![molecular formula C37H56CuF3O5P4S B6338909 Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% CAS No. 874013-62-4](/img/structure/B6338909.png)

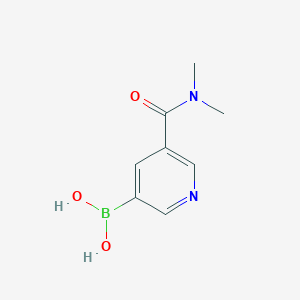

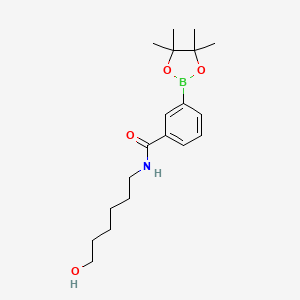

Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

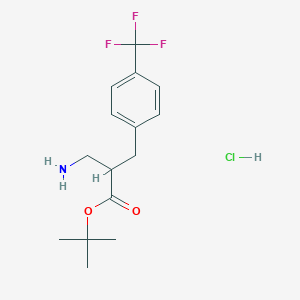

Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used as highly efficient privileged ligands .

Physical And Chemical Properties Analysis

This compound is insoluble in water . It is air sensitive and should be stored away from air under dry inert gas . It is incompatible with oxidizing agents .Applications De Recherche Scientifique

Asymmetric Hydrogenation Reactions

This compound serves as a highly efficient chiral ligand in asymmetric hydrogenation reactions . These reactions are pivotal in the production of chiral molecules, which are essential components in pharmaceuticals, agrochemicals, and fine chemicals. The ligand’s unique structure allows for precise control over the stereochemistry of the hydrogenation process, leading to high enantioselectivity.

Synthesis of δ-Amino Acid Derivatives

Researchers utilize this compound in the stereoselective synthesis of δ-amino acid derivatives . These derivatives are valuable in the development of peptide mimetics and pharmaceuticals that require specific stereochemistry for biological activity.

Stereoselective Synthesis of Manzacidins

The compound is also employed in the stereoselective synthesis of manzacidins A and C . Manzacidins are marine natural products with potential pharmacological properties, and their synthesis requires precise chiral control, which this ligand provides.

Catalysis in Organic Synthesis

Due to its high efficiency and selectivity, this ligand is used as a catalyst in various organic synthesis reactions . Its ability to induce chirality and control reaction pathways is crucial for synthesizing complex organic molecules.

Mécanisme D'action

Target of Action

Similar compounds have been used as catalysts in various organic reactions . The copper complexes of these chiral ligands are extensively used in reactions such as addition to imines, nitroalkenes, and reduction of β,β-disubstituted vinyl sulfones .

Biochemical Pathways

It is involved in the asymmetric hydrogenation of various substituted acetamidoacrylates and enol acetates .

Propriétés

IUPAC Name |

copper(1+);1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H28OP2.CHF3O3S.Cu/c2*1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4;2-1(3,4)8(5,6)7;/h2*5-8,13-16H,9-12H2,1-4H3;(H,5,6,7);/q;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVWSKIVCRMXGT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56CuF3O5P4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(1+);1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1lambda5-phospholane 1-oxide;trifluoromethanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)